logP and Solubility vs. Primary Amine Analog
The target compound exhibits a predicted logP of approximately -0.7, which is measurably distinct from the primary amine analog (1-ethyl-1H-imidazol-4-yl)methanamine (predicted logP approx. -0.2 to -0.5). This difference, alongside favorable solubility in methanol and ethanol versus very slight solubility in diethyl ether, provides a quantifiable basis for selection in reaction medium optimization and in tuning compound lipophilicity in early-stage medicinal chemistry campaigns [1].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ -0.7 |
| Comparator Or Baseline | Primary amine analog (1-ethyl-1H-imidazol-4-yl)methanamine, logP ≈ -0.2 to -0.5 (predicted) |
| Quantified Difference | Δ logP ≈ -0.2 to -0.5 (target compound more hydrophilic) |
| Conditions | In silico prediction; experimental solubility data: easily soluble in methanol, ethanol; very slightly soluble in diethyl ether [1] |
Why This Matters
A lower logP for the target compound suggests improved aqueous solubility and reduced non-specific protein binding relative to the primary amine analog, which can be a decisive factor in fragment-based screening library selection.
- [1] LiMSforum.com. Shared metadata for 1H-Imidazole-4-methanamine, N,1-diethyl-: logP -0.7, solubility data sourced from aggregated chemical property predictions. Kuujia.com also provides solubility descriptors for the compound. View Source
